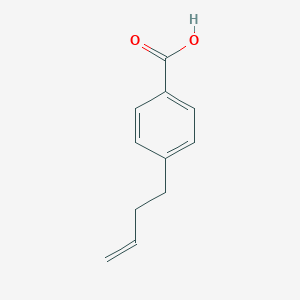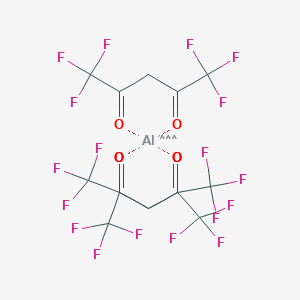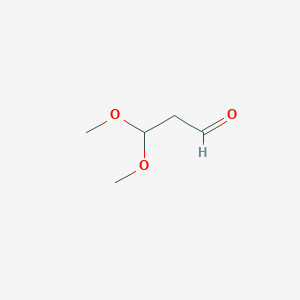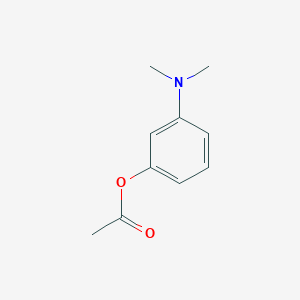
3-(Dimethylamino)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)phenyl acetate, also known as DMAA, is a chemical compound that has been used in scientific research for its potential pharmacological properties. DMAA is a derivative of phenylethylamine, which is a naturally occurring compound found in the human body and some plants. The compound has gained attention in recent years due to its potential use as a performance-enhancing drug, but
Wirkmechanismus
3-(Dimethylamino)phenyl acetate acts as a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. It achieves this by increasing the release of norepinephrine and dopamine in the brain. These neurotransmitters are responsible for regulating mood, attention, and arousal. 3-(Dimethylamino)phenyl acetate also acts as a vasoconstrictor, meaning it narrows blood vessels and increases blood pressure.
Biochemische Und Physiologische Effekte
3-(Dimethylamino)phenyl acetate has been shown to have a number of biochemical and physiological effects. In addition to its stimulant properties, 3-(Dimethylamino)phenyl acetate has been shown to increase metabolic rate and fat oxidation. It has also been shown to increase muscle contraction force and endurance. However, these effects have only been observed in animal studies and more research is needed to determine if these effects translate to humans.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Dimethylamino)phenyl acetate has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize and can be obtained in high purity. Another advantage is that it has a well-defined mechanism of action, making it useful for studying the effects of sympathomimetic agents. However, one limitation is that 3-(Dimethylamino)phenyl acetate has been shown to have toxicity in high doses, which can make it difficult to study in vivo. Another limitation is that 3-(Dimethylamino)phenyl acetate has been banned in some countries due to its potential use as a performance-enhancing drug, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are a number of future directions for research on 3-(Dimethylamino)phenyl acetate. One direction is to study its potential use in treating cognitive disorders such as ADHD. Another direction is to study its effects on metabolism and fat oxidation in humans. Additionally, more research is needed to determine the safety and efficacy of 3-(Dimethylamino)phenyl acetate in humans, particularly in regards to its potential use as a performance-enhancing drug.
Synthesemethoden
3-(Dimethylamino)phenyl acetate can be synthesized through a reaction between 3-nitrobenzaldehyde and dimethylamine followed by reduction of the resulting nitrostyrene intermediate. The compound can also be synthesized through a reaction between 3-bromoacetophenone and dimethylamine followed by reduction of the resulting bromostyrene intermediate. Both methods have been reported in the literature and can yield high purity 3-(Dimethylamino)phenyl acetate.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)phenyl acetate has been studied for its potential pharmacological properties, including its effects on the central nervous system, cardiovascular system, and metabolism. The compound has been shown to have stimulant properties and has been used in pre-workout supplements to improve athletic performance. 3-(Dimethylamino)phenyl acetate has also been studied for its potential use in treating attention-deficit/hyperactivity disorder (ADHD) and other cognitive disorders.
Eigenschaften
CAS-Nummer |
17579-36-1 |
|---|---|
Produktname |
3-(Dimethylamino)phenyl acetate |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
[3-(dimethylamino)phenyl] acetate |
InChI |
InChI=1S/C10H13NO2/c1-8(12)13-10-6-4-5-9(7-10)11(2)3/h4-7H,1-3H3 |
InChI-Schlüssel |
PDKHRSDHGQFHEY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)N(C)C |
Kanonische SMILES |
CC(=O)OC1=CC=CC(=C1)N(C)C |
Andere CAS-Nummern |
17579-36-1 |
Synonyme |
3-Acetoxy-N,N-dimethylaniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



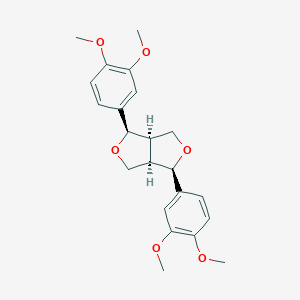
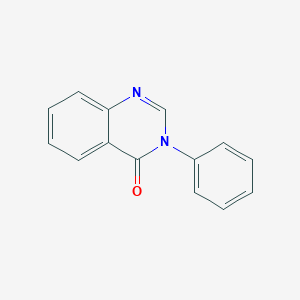
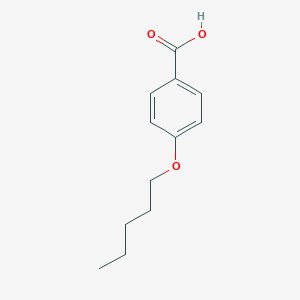
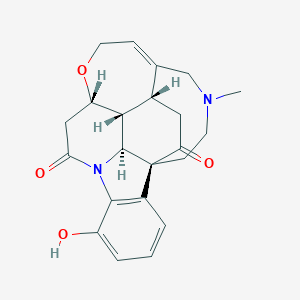
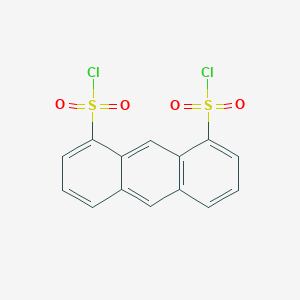
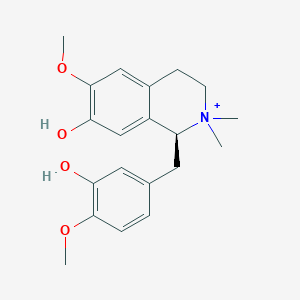
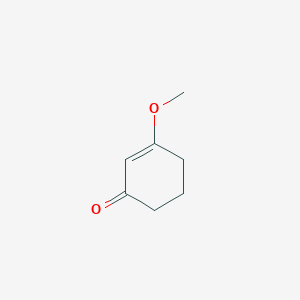
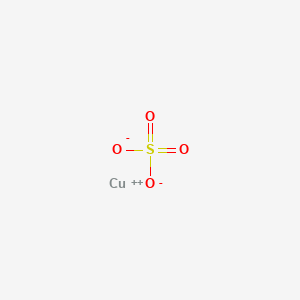
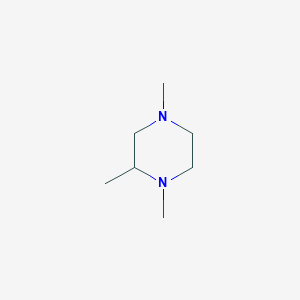
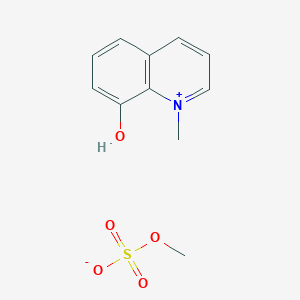
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
